2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide
Overview
Description
2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chloro and fluoro groups, as well as a thiophene ring attached via an ethyl linker. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Halogenation: The amine is then subjected to halogenation to introduce the chloro and fluoro substituents.
Amidation: The halogenated benzene derivative is then reacted with an appropriate thiophene derivative under amidation conditions to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The benzamide can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide
- 2-chloro-4-fluoro-N-(2-(furan-3-yl)ethyl)benzamide
- 2-chloro-4-fluoro-N-(2-(pyridin-3-yl)ethyl)benzamide
Uniqueness
2-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the specific combination of chloro, fluoro, and thiophene substituents. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thiophene ring, in particular, can enhance the compound’s ability to interact with biological targets through π-π interactions and hydrogen bonding.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-thiophen-3-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-12-7-10(15)1-2-11(12)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPKSDFFDEWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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